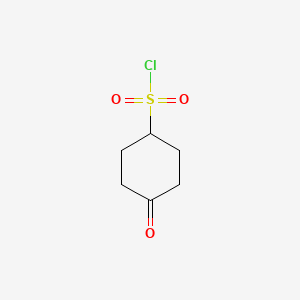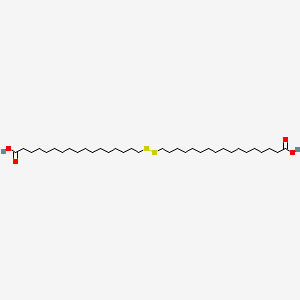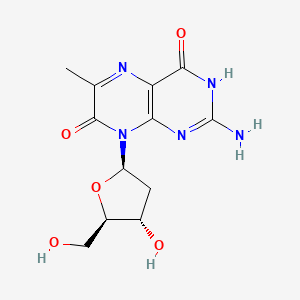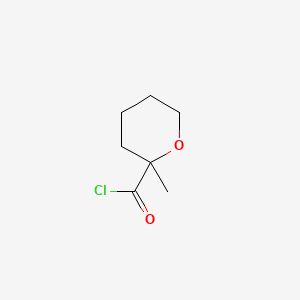
4-氧代环己烷-1-磺酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxocyclohexane-1-sulfonyl Chloride is a chemical compound with the CAS Number: 1262409-43-7 . It has a molecular weight of 196.65 and its linear formula is C6H9ClO3S . It appears as a white to yellow solid, or colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of 4-Oxocyclohexane-1-sulfonyl Chloride is represented by the linear formula C6H9ClO3S . The compound has a molecular weight of 196.65 .科学研究应用
三氟甲基化和氯化
4-氧代环己烷-1-磺酰氯已被用于形成各种化学键。特别是,与4-氧代环己烷-1-磺酰氯相关的三氟甲磺酰氯已广泛用于形成C–CF3、C–SCF3、C–SOCF3和C–Cl键。这种化合物在还原条件下反应,并在亲电氯化中发挥独特作用,在对映选择性氯化过程中得到了显著利用(Chachignon, Guyon, & Cahard, 2017)。
抗癌应用
4-氧代环己烷-1-磺酰氯衍生物,如马福磷胺,已在癌症治疗中显示出潜力。马福磷胺,一种环磷酰胺类似物,已在各种癌细胞上表现出积极效果,导致其进入临床试验阶段。其用于因白血病、淋巴瘤和实体肿瘤引起的恶性脑膜炎患者的耐受性和疗效良好,使其成为区域癌症治疗的有吸引力的药物(Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012)。
环境降解研究
该化合物与多氟烷化学品有关,包括潜在的全氟烷基酸(PFAA)前体,因此成为环境降解研究的对象。对这些前体的环境命运、影响以及它们与全氟烷基磺酸盐(PFSAs)和全氟烷基羧酸盐(PFCAs)的联系进行了广泛审查,提供了关于微生物降解途径、前体的半衰期和脱氟潜力的见解(Liu & Avendaño, 2013)。
药物化学
该化合物通常与磺胺类相关联,在药物化学中发挥重要作用,因为它具有重要的生物学性质,如抗菌、抗真菌、抗寄生虫、抗氧化和抗肿瘤性能。磺胺类的合成简单,并提供多样的衍生物,展示了磺胺基团在规划和开发生物活性物质中的重要性,尤其是具有潜在抗肿瘤性能(Azevedo-Barbosa, Dias, Franco, Hawkes, & Carvalho, 2020)。
生化分析
Biochemical Properties
4-Oxocyclohexane-1-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through sulfonylation reactions. Sulfonylation is a process where a sulfonyl group is introduced into an organic molecule, often resulting in the modification of the molecule’s activity or function. Enzymes such as sulfonyltransferases catalyze these reactions, facilitating the transfer of the sulfonyl group from 4-Oxocyclohexane-1-sulfonyl chloride to target molecules .
Cellular Effects
The effects of 4-Oxocyclohexane-1-sulfonyl chloride on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through sulfonylation, which can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins involved in signaling pathways can lead to changes in the pathway’s activity, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 4-Oxocyclohexane-1-sulfonyl chloride exerts its effects through the formation of covalent bonds with target biomolecules. This compound acts as a sulfonylating agent, transferring its sulfonyl group to nucleophilic sites on proteins and enzymes. This covalent modification can result in the inhibition or activation of enzyme activity, as well as changes in gene expression. The binding interactions between 4-Oxocyclohexane-1-sulfonyl chloride and its target molecules are crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxocyclohexane-1-sulfonyl chloride can change over time. The stability and degradation of this compound are important factors to consider. It is known to be stable under inert atmosphere and at low temperatures (2-8°C), but it may degrade over time when exposed to moisture or higher temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Oxocyclohexane-1-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily exert its biochemical effects through sulfonylation. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular processes . Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy in animal studies.
Metabolic Pathways
4-Oxocyclohexane-1-sulfonyl chloride is involved in metabolic pathways that include sulfonylation reactions. Enzymes such as sulfonyltransferases play a key role in these pathways, facilitating the transfer of the sulfonyl group to various substrates. This can affect metabolic flux and the levels of specific metabolites within the cell . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Oxocyclohexane-1-sulfonyl chloride within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, binding to certain proteins may facilitate its transport across cellular membranes and into target organelles .
Subcellular Localization
The subcellular localization of 4-Oxocyclohexane-1-sulfonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its cellular location . Understanding the subcellular distribution of 4-Oxocyclohexane-1-sulfonyl chloride is crucial for comprehending its biochemical effects.
属性
IUPAC Name |
4-oxocyclohexane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOOLKIYFVIJNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717343 |
Source


|
| Record name | 4-Oxocyclohexane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262409-43-7 |
Source


|
| Record name | 4-Oxocyclohexane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxocyclohexane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Azabicyclo[3.2.1]octan-3-one,2-hydroxy-8-methyl-,oxime,(1-alpha-,2-bta-,3E,5-alpha-)-(9CI)](/img/no-structure.png)




![(2S)-4-[(E)-2-[2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B570839.png)

